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Compound of Interest

Compound Name:
1-(5-Amino-2-

methylphenyl)ethanone

Cat. No.: B1647496 Get Quote

An in-depth guide to the synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine

is detailed below, outlining a feasible multi-step synthetic pathway. This process involves the

initial conversion of p-toluidine to a more suitable intermediate, followed by a series of

reactions to construct the target molecule.

Synthetic Strategy Overview
The synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine is a multi-step

process that can be logically divided into three main stages:

Deamination of p-Toluidine to Toluene: The amino group of p-toluidine is first removed to

generate toluene, a versatile starting material for subsequent functionalization.

Friedel-Crafts Acylation of Toluene: Toluene undergoes electrophilic aromatic substitution to

introduce an acetyl group, yielding a mixture of ortho and para isomers of

methylacetophenone. The desired ortho isomer, 2-methylacetophenone, is separated for the

next step.

Nitration and Subsequent Reduction: 2-Methylacetophenone is nitrated to introduce a nitro

group at the 5-position, followed by the reduction of this nitro group to afford the final

product, 1-(5-Amino-2-methylphenyl)ethanone.
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Part 1: Deamination of p-Toluidine to Toluene
Step 1: Diazotization of p-Toluidine

p-Toluidine is converted to its corresponding diazonium salt by treatment with nitrous acid,

which is typically generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

A solution of p-toluidine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an

ice bath.

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the p-toluidine solution

while maintaining the temperature below 5 °C.

The reaction mixture is stirred for a short period at this temperature to ensure complete

formation of the p-methylbenzenediazonium chloride solution.

Step 2: Reductive Deamination of p-Methylbenzenediazonium Chloride

The diazonium salt is then reduced to toluene using a reducing agent such as

hypophosphorous acid.

Experimental Protocol:

The freshly prepared, cold p-methylbenzenediazonium chloride solution is slowly added to a

pre-cooled solution of hypophosphorous acid.

The reaction is allowed to proceed at a low temperature, and then gradually warmed to room

temperature. The evolution of nitrogen gas is observed.

Upon completion of the reaction, the organic product, toluene, is separated from the

aqueous layer. It can be purified by distillation.

Part 2: Friedel-Crafts Acylation of Toluene
Step 3: Synthesis of 2-Methylacetophenone
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Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid

catalyst, such as aluminum chloride, to produce a mixture of 2-methylacetophenone and 4-

methylacetophenone.[1][2]

Experimental Protocol:

Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloroethane) and

cooled in an ice-salt bath.

A mixture of toluene and acetyl chloride is added dropwise to the cooled suspension with

vigorous stirring.[1]

The reaction mixture is allowed to stir at a low temperature and then warmed to room

temperature overnight.

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated

hydrochloric acid.

The organic layer is separated, washed, dried, and the solvent is removed.

The resulting mixture of isomers is separated by fractional distillation to isolate the 2-

methylacetophenone.

Intermediat
e Product

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Reported
Yield

Toluene C₇H₈ 92.14 -95 110.6 High

2-

Methylacetop

henone

C₉H₁₀O 134.18 - 214 Variable

4-

Methylacetop

henone

C₉H₁₀O 134.18 28 226
Major

Isomer[1]
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Step 4: Nitration of 2-Methylacetophenone

2-Methylacetophenone is nitrated using a mixture of nitric acid and sulfuric acid to yield 1-(2-

methyl-5-nitrophenyl)ethanone. The directing effects of the methyl (ortho, para-directing) and

acetyl (meta-directing) groups favor the formation of the 5-nitro isomer.

Experimental Protocol:

2-Methylacetophenone is slowly added to a cold (0-5 °C) mixture of concentrated nitric acid

and concentrated sulfuric acid with constant stirring.

The reaction mixture is maintained at a low temperature for the duration of the addition and

for a short period thereafter.

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the

crude product.

The solid product is collected by filtration, washed with water, and can be purified by

recrystallization from a suitable solvent like ethanol.

Step 5: Reduction of 1-(2-methyl-5-nitrophenyl)ethanone

The nitro group of 1-(2-methyl-5-nitrophenyl)ethanone is reduced to an amino group to yield

the final product. Common reducing agents for this transformation include tin(II) chloride in

hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using SnCl₂/HCl):

1-(2-methyl-5-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol or

glacial acetic acid.

A solution of tin(II) chloride in concentrated hydrochloric acid is added to the solution of the

nitro compound.

The reaction mixture is heated under reflux for several hours.

After cooling, the reaction mixture is made alkaline to precipitate the tin hydroxides and

liberate the free amine.
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The product is then extracted into an organic solvent, and the solvent is evaporated to yield

the crude 1-(5-Amino-2-methylphenyl)ethanone.

The final product can be purified by recrystallization or column chromatography.

Product Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

1-(2-methyl-5-

nitrophenyl)ethanone
C₉H₉NO₃ 179.17 83-85

1-(5-Amino-2-

methylphenyl)ethanon

e

C₉H₁₁NO 149.19 93-95
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Caption: Synthetic pathway from p-toluidine to 1-(5-Amino-2-methylphenyl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1647496#synthesis-of-1-5-amino-2-methylphenyl-
ethanone-from-p-toluidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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